N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester
CAS No.: 150349-36-3
Cat. No.: VC21145356
Molecular Formula: C9H20N2O2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150349-36-3 |
|---|---|
| Molecular Formula | C9H20N2O2 |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | tert-butyl N-(3-aminopropyl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3 |
| Standard InChI Key | PNQYAMWGTGWJDW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)CCCN |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCCN |
Introduction
Chemical Properties and Structure
Molecular Information
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester has the molecular formula C₉H₂₀N₂O₂. The compound features a carbamate group with a tert-butyl moiety, a methylated nitrogen, and a terminal amino group on a propyl chain. This structural arrangement contributes to its chemical versatility and reactivity patterns.
Physical Properties
The compound exists as a colorless to pale yellow liquid at room temperature. Its structure, featuring both basic amino groups and the carbamate functionality, contributes to its moderate solubility in organic solvents such as dichloromethane, chloroform, and methanol. The presence of both hydrophilic and hydrophobic regions in its structure influences its physical behavior in various solvent systems.
Structural Variations and Salt Forms
Several salt forms of this compound exist, including:
| Salt Form | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Free Base | C₉H₂₀N₂O₂ | 188.27 g/mol | 150349-36-3 |
| Hydrochloride | C₉H₂₀N₂O₂·HCl | 224.73 g/mol | 1188263-67-3 |
| Citrate | C₁₅H₂₈N₂O₉ | 380.39 g/mol | Not specified |
The salt forms offer modified physical properties, particularly regarding solubility and stability, which can be advantageous for specific applications .
Synthesis and Preparation Methods
Synthetic Routes
The primary synthetic pathway for N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester involves the reaction between tert-butyl carbamate and 3-aminopropylamine. This procedure is typically performed under controlled conditions to ensure optimal yield and purity.
Reaction Conditions
The synthesis is typically conducted in the presence of a base catalyst such as potassium carbonate (K₂CO₃) and using potassium iodide (KI) as a catalyst. The reaction medium generally consists of acetonitrile (MeCN) or similar polar aprotic solvents. The reaction mixture is typically maintained at elevated temperatures, approximately 80°C, with continuous stirring for an extended period, often overnight.
Purification Techniques
After the reaction completion, the compound undergoes purification processes including:
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Solvent extraction to remove inorganic salts and unreacted materials
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Column chromatography for higher purity requirements
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Distillation under reduced pressure for industrial-scale production
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Crystallization of salt forms for stable solid derivatives
These purification methods ensure the removal of impurities and byproducts, resulting in a high-purity compound suitable for research applications.
Chemical Reactivity Profile
Types of Reactions
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. The compound's reactivity stems from its functional groups, particularly the terminal amine and the carbamate moiety.
Oxidation Reactions
The compound can undergo oxidation reactions with common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). These reactions typically target the amine functionality, leading to the formation of various oxidized derivatives including hydroxyl-containing compounds.
Reduction Processes
Reduction reactions involving N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester often employ reducing agents like lithium aluminum hydride (LiAlH₄). These reactions can modify the carbamate group, potentially yielding primary and secondary amines with altered properties.
Nucleophilic Substitutions
The compound serves as a substrate for nucleophilic substitution reactions, particularly involving the tert-butyl group. Common nucleophiles employed in these reactions include sodium azide (NaN₃) and thiols (R-SH), resulting in the formation of substituted carbamates and amines with modified functionalities.
Applications in Organic Synthesis
Building Block Functionality
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester serves as a valuable building block in organic synthesis, particularly for constructing complex molecular architectures. Its bifunctional nature, featuring both protected and free amine groups, allows for selective reactions and stepwise synthesis of more complex structures.
Synthesis of Spermidine Analogues
The compound has significant applications in the synthesis of spermidine analogues, which are polyamines with various biological functions. These analogues have potential applications in studying cellular processes and developing therapeutic agents for various conditions.
Suzuki Reaction Applications
In the context of the Suzuki reaction, a palladium-catalyzed cross-coupling process, this compound can be utilized to introduce specific functional groups into aromatic systems. This application demonstrates its utility in creating complex molecular frameworks with precise control over functional group placement.
Biological Activity and Pharmacological Significance
Antiviral Properties
Research suggests that derivatives of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester exhibit potential antiviral effects. These compounds have been investigated particularly for their ability to target various viral infections, suggesting a promising avenue for antiviral drug development.
Mechanism of Antiviral Action
The antiviral properties of this compound and its derivatives likely stem from their ability to interact with viral proteins, potentially inhibiting viral replication processes. The precise mechanisms may involve:
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Interference with viral protein-protein interactions
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Inhibition of viral entry into host cells
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Disruption of viral assembly processes
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Modulation of host cell responses to viral infection
These mechanisms highlight the potential of this compound class in developing targeted antiviral therapies.
Other Biological Activities
Beyond antiviral applications, the compound has been investigated for additional biological activities, including:
| Biological Activity | Potential Applications | Research Status |
|---|---|---|
| Enzyme Inhibition | Metabolic pathway modulation | Preliminary research |
| Receptor Binding | Signal transduction modulation | Under investigation |
| Neuroprotection | Reducing oxidative stress and inflammation | Early experimental studies |
These diverse biological activities underscore the compound's potential significance in various biomedical research areas.
Comparative Analysis with Structural Analogues
Similar Compounds
Several compounds share structural similarities with N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, including:
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N-Boc-1,3-diaminopropane (tert-Butyl (3-aminopropyl)carbamate)
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N-(tert-Butoxycarbonyl)-1,3-propanediamine
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N-(3-Aminopropyl)-N-ethylcarbamic acid tert-butyl ester
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N-(4-Aminobutyl)-N-methylcarbamic acid tert-butyl ester
These analogues differ in subtle structural aspects, such as the presence or absence of the N-methyl group or variations in the alkyl chain length.
Structure-Activity Relationships
The structural variations among these analogues correlate with differences in their chemical and biological properties:
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The N-methyl substitution in N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester influences its reactivity and selectivity in chemical reactions
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Chain length variations (propyl vs. butyl) affect solubility profiles and interaction with biological targets
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Substitution patterns on the nitrogen atoms impact the compound's ability to participate in hydrogen bonding and other intermolecular interactions
These structure-activity relationships provide valuable insights for designing derivatives with enhanced properties for specific applications.
Research Applications and Future Directions
Current Research Applications
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester finds applications across multiple research domains:
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Organic Chemistry: Used as a versatile building block for synthesizing complex molecules
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Medicinal Chemistry: Employed in the development of pharmaceutical compounds
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Biochemistry: Applied in studying enzyme-substrate interactions and designing enzyme inhibitors
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Materials Science: Utilized in the fabrication of specialized materials with controlled properties
These diverse applications highlight the compound's significance in contemporary scientific research.
Future Research Directions
Several promising future research directions for N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester and its derivatives include:
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Development of targeted antiviral agents against emerging viral threats
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Exploration of neuroprotective applications in neurodegenerative disorders
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Investigation of catalytic applications in sustainable chemical synthesis
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Design of novel drug delivery systems leveraging the compound's unique properties
These research directions suggest the continuing significance of this compound in advancing scientific knowledge and technological applications.
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